molecular formula C16H13F2N3O2S2 B6419155 N-(3,5-difluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1030188-52-3

N-(3,5-difluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6419155
CAS No.: 1030188-52-3
M. Wt: 381.4 g/mol
InChI Key: HRQCQBLWWKCFDL-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-ethyl group and a sulfanyl-linked acetamide moiety bearing a 3,5-difluorophenyl group. The thienopyrimidine scaffold is known for its role in kinase inhibition and antimicrobial activity, while the difluorophenyl and ethyl groups may enhance lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(3,5-difluorophenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O2S2/c1-2-21-15(23)14-12(3-4-24-14)20-16(21)25-8-13(22)19-11-6-9(17)5-10(18)7-11/h3-7H,2,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQCQBLWWKCFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-difluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the realm of oncology.

Antitumor Activity

Recent studies have highlighted the antitumor properties of thienopyrimidine derivatives, including this compound. The compound has been evaluated against various human tumor cell lines, demonstrating significant cytotoxic effects.

Case Studies

  • NCI 60 Cell Line Panel : In a study assessing the growth inhibition of multiple compounds on the NCI 60 cell line panel, certain thienopyrimidine analogs exhibited potent activity. Compounds structurally related to N-(3,5-difluorophenyl)-2-{...} showed TGI (tumor growth inhibition) values indicating effectiveness against a broad spectrum of cancer types. Notably, some derivatives demonstrated better activity than standard treatments like 5-fluorouracil .
  • Mechanism of Action : The mechanism by which these compounds exert their antitumor effects often involves inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. This inhibition leads to disrupted DNA synthesis and ultimately induces apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of N-(3,5-difluorophenyl)-2-{...} is influenced by its structural components:

Structural FeatureImpact on Activity
Fluorine Substituents Enhances lipophilicity and cellular uptake
Thienopyrimidine Core Essential for DHFR inhibition
Sulfanyl Group Contributes to overall stability and reactivity

In Vitro Studies

In vitro studies have shown that compounds similar to N-(3,5-difluorophenyl)-2-{...} can induce apoptosis through caspase activation pathways. Specifically, caspase-3 and caspase-9 have been implicated in mediating the apoptotic response in treated cancer cells .

Synthesis and Characterization

The synthesis of N-(3,5-difluorophenyl)-2-{...} typically involves multi-step organic reactions that include:

  • Formation of Thienopyrimidine Core : Cyclization reactions using thiourea and ethyl acetoacetate.
  • Substitution Reactions : Introducing functional groups that enhance biological activity.

Key Chemical Reactions

The compound can undergo various chemical transformations:

Reaction TypeDescription
Oxidation Converts sulfides to sulfoxides or sulfones
Reduction Reduces carbonyl groups to alcohols
Substitution Electrophilic or nucleophilic substitutions on aromatic rings

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(3,5-difluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidine 3-Ethyl, 3,5-difluorophenyl Assumed kinase inhibition
2-{[3-(3,5-Difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidine 3,5-Difluorophenyl, 2,5-dimethoxyphenyl Unknown
Flumetsulam Triazolo-pyrimidine 2,6-Difluorophenyl, methyl Herbicide
Oxadixyl Oxazolidinyl-acetamide 2,6-Dimethylphenyl, methoxy Fungicide

Research Findings and Implications

  • Electron-Withdrawing vs.
  • Thienopyrimidine vs. Triazolo-Pyrimidine Cores: The thienopyrimidine scaffold may offer greater conformational rigidity than triazolo-pyrimidine, influencing target selectivity .
  • Synthetic Feasibility : Analogous synthesis methods () suggest scalability, though substituent complexity may require optimization .

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